molecular formula C12H23NOSi B1398014 2-Triisopropylsilyloxazole CAS No. 433332-27-5

2-Triisopropylsilyloxazole

Numéro de catalogue B1398014
Numéro CAS: 433332-27-5
Poids moléculaire: 225.4 g/mol
Clé InChI: PBDIANQBYUQMPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Triisopropylsilyloxazole is a synthetic compound that has been shown to be effective in the treatment of epilepsy . It is an analog of gamma-aminobutyric acid (GABA) and has been used as an adjunctive therapy for partial seizures .


Molecular Structure Analysis

The molecular structure of 2-Triisopropylsilyloxazole is represented by the chemical formula C12H23NOSi . Its molecular weight is 225.41 g/mol . The InChI code is 1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3 .


Physical And Chemical Properties Analysis

2-Triisopropylsilyloxazole is a viscous substance . Its shipping temperature is room temperature .

Applications De Recherche Scientifique

  • Pharmaceutical Research

    • “2-Triisopropylsilyloxazole” is a synthetic compound that has been shown to be effective in the treatment of epilepsy . It is an analog of gamma-aminobutyric acid (GABA) and has been used as an adjunctive therapy for partial seizures .
  • Chemical Synthesis

    • “2-Triisopropylsilyloxazole” could be used in the synthesis of other complex molecules due to its structural characteristics . It can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
  • Therapeutic Applications

    • Triazoles, a class of compounds to which “2-Triisopropylsilyloxazole” may be related, have been found to have a broad range of therapeutic applications . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
  • Ionic Liquids

    • Since 2015, several researchers reported the applicability of ionic liquids (ILs) as a solvent and catalyst for the regioselective synthesis of 1,2,3-triazoles . The use of ILs as nontoxic benign solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .

Safety And Hazards

The safety information for 2-Triisopropylsilyloxazole includes hazard statements H315, H319, H335, and precautionary statement P261 . These statements suggest that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

While specific future directions for 2-Triisopropylsilyloxazole are not available in the search results, the field of drug delivery systems, including those for epilepsy treatment, is a rapidly evolving area of research . Future studies may focus on improving the efficacy and safety of such compounds, potentially through the use of advanced drug delivery systems.

Propriétés

IUPAC Name

1,3-oxazol-2-yl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDIANQBYUQMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC=CO1)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732463
Record name 2-[Tri(propan-2-yl)silyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Triisopropylsilyloxazole

CAS RN

433332-27-5
Record name 2-[Tri(propan-2-yl)silyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[tris(propan-2-yl)silyl]-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Oxazole (10 g, 144.797 mmol) is dissolved in 400 mL abs. diethylether under argon. The solution is cooled to −78° C. and n-butyllithium (1.6 M solution in hexane, 100 mL, 160 mmol) is added slowly at that temperature. After stirring for 1 h triisopropylsilyl trifluoromethanesulfonate (40.265 mL, 144.797 mmol) in 100 mL abs. diethylether is added slowly. The mixture is warmed to r.t. within 12 h, and the solvent is evaporated in vacuo. The residue is treated with cyclohexane, filtered over silica gel, washed with cylcohexane/ethyl acetate 8:1, and the solvent is evaporated in vacuo. Yield: 33 g; ESI mass spectrum: [M+H]+=226; retention time HPLC: 1.428 min (HPLC method Z001_002).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40.265 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of oxazole (2.1 g) in THF (90 mL) was added dropwise n-butyllithium hexane solution (1.6M, 19.7 mL) at −78° C. The reaction mixture was stirred at 0° C. for 10 min under nitrogen atmosphere, and triisopropylsilyl triflate (8.5 mL) was added thereto. The reaction mixture was stirred at room temperature for 2 hr, and the solvent was evaporated under reduced pressure. To the residue was added ethyl acetate, and the mixture was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (6.7 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

n-BuLi (1.6M in hexanes, 76 mL, 190 mmol) was added dropwise over 30 minutes to a stirred solution of oxazole (12.0 g, 174 mmol) in diethyl ether (400 mL) at −78° C. under argon. The solution was allowed to stir for 60 minutes at −78° C. and then triisopropylsilyl triflate (46.3 mL, 172 mmol) was added dropwise over 30 minutes. The reaction mixture was slowly warmed up to room temperature and stirred overnight. The mixture was concentrated in vacuo and the residue was taken up in hexanes and filtered through a pad of silica gel eluting with 8:1 hexanes/ethyl acetate. Concentration gave the title compound (36.0 g, 93%) as a colourless oil.
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Triisopropylsilyloxazole
Reactant of Route 2
2-Triisopropylsilyloxazole
Reactant of Route 3
2-Triisopropylsilyloxazole
Reactant of Route 4
2-Triisopropylsilyloxazole
Reactant of Route 5
2-Triisopropylsilyloxazole
Reactant of Route 6
2-Triisopropylsilyloxazole

Citations

For This Compound
5
Citations
N Primas, A Bouillon, JC Lancelot, S Rault - Tetrahedron, 2009 - Elsevier
… 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-triisopropylsilyloxazole (5) To a stirred solution under nitrogen of 2-triisopropylsilyloxazole 11 (3.2 g, 14.2 mmol) in dry THF (100 mL) …
Number of citations: 21 www.sciencedirect.com
BBC Peters, PG Andersson - Journal of the American Chemical …, 2022 - ACS Publications
… A Horner–Wadsworth–Emmons olefination using phosphinate 27 formed enyne 28 that together with vinyl bromide 29 (prepared from 2-triisopropylsilyloxazole and 1,3-dibromopropene…
Number of citations: 8 pubs.acs.org
AM Azman, RJ Mullins - Heterocyclic Chemistry in Drug …, 2013 - ndl.ethernet.edu.et
… Both Williams and Miller showcase general methods for the preparation of C5-stannyloxazoles from their 2-phenylsulfonyloxazole65 or 2triisopropylsilyloxazole, 5'respectively. …
Number of citations: 1 ndl.ethernet.edu.et
Y Guttormsen - 2014 - munin.uit.no
… 2-triisopropylsilyloxazole 5-boronic acid pinacol ester … However, recently the developed of the 2-triisopropylsilyloxazole 5-… 2-triisopropylsilyloxazole 5-boronic acid pinacol ester 58 …
Number of citations: 0 munin.uit.no
L Fu - Metalation of Azoles and Related Five-Membered Ring …, 2012 - Springer
… In 2009, Rault et al. reported the only cross-coupling reactions with oxazol-5-ylborates, which were prepared from 5-lithio-2-triisopropylsilyloxazole by trapping with triisopropylborate in …
Number of citations: 2 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.